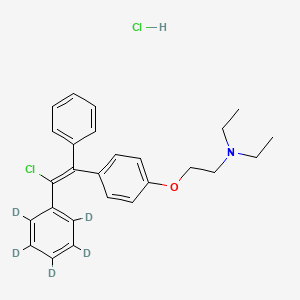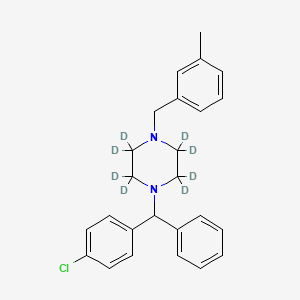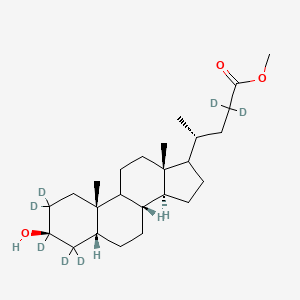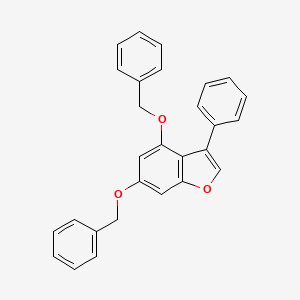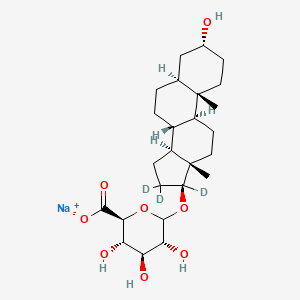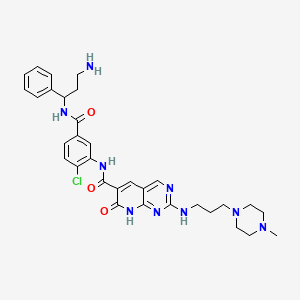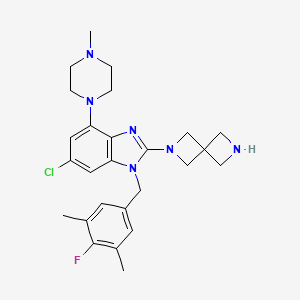
SOS1 activator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for SOS1 activator 1 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
SOS1 activator 1 primarily undergoes nucleotide exchange reactions. It catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS proteins. This activation process is crucial for the downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway .
Scientific Research Applications
SOS1 activator 1 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the KRAS pathway and its role in cancer biology. The compound helps in understanding the molecular mechanisms of KRAS activation and its implications in various cancers, including pancreatic, colorectal, and non-small cell lung cancer . Additionally, it is used in drug discovery and development to identify potential therapeutic targets and strategies for cancer treatment .
Mechanism of Action
SOS1 activator 1 exerts its effects by binding directly to SOS1, leading to a rapid and dose-responsive increase in GDP-to-GTP nucleotide exchange on KRAS. This results in higher levels of activated KRAS in cells. The activation of KRAS triggers downstream signaling pathways, including the MAPK/ERK pathway, which are essential for cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to SOS1 activator 1 include other guanine nucleotide exchange factors and inhibitors targeting the KRAS pathway. Some of these compounds include BAY-293, which selectively inhibits the KRAS-SOS1 interaction, and MRTX0902, a selective and potent SOS1 inhibitor . This compound is unique in its ability to activate the SOS1/KRAS axis in a controlled and reversible fashion, providing a valuable tool for studying cellular signaling networks .
Properties
Molecular Formula |
C26H32ClFN6 |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]-4-(4-methylpiperazin-1-yl)benzimidazole |
InChI |
InChI=1S/C26H32ClFN6/c1-17-8-19(9-18(2)23(17)28)12-34-22-11-20(27)10-21(32-6-4-31(3)5-7-32)24(22)30-25(34)33-15-26(16-33)13-29-14-26/h8-11,29H,4-7,12-16H2,1-3H3 |
InChI Key |
JWZAQUXBYYOGFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)C)N=C2N5CC6(C5)CNC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


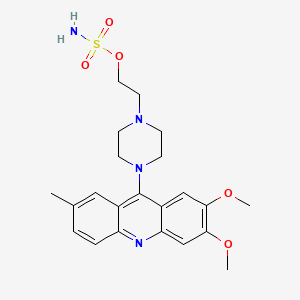
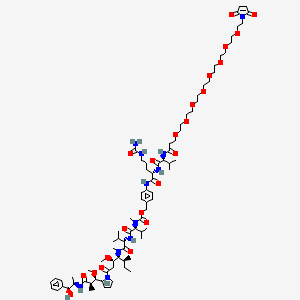
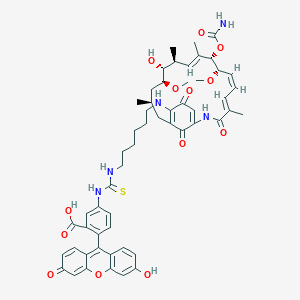
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)

